molecular formula C8H10BrNOS B15278089 N-((5-Bromofuran-2-yl)methyl)thietan-3-amine

N-((5-Bromofuran-2-yl)methyl)thietan-3-amine

Cat. No.: B15278089
M. Wt: 248.14 g/mol
InChI Key: ZOMVWSRVKPCBMM-UHFFFAOYSA-N
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Description

N-((5-Bromofuran-2-yl)methyl)thietan-3-amine is an organic compound that features a brominated furan ring attached to a thietan-3-amine moiety. This compound is of interest due to its unique structure, which combines the reactivity of the bromofuran ring with the potential biological activity of the thietan-3-amine group.

Properties

Molecular Formula

C8H10BrNOS

Molecular Weight

248.14 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]thietan-3-amine

InChI

InChI=1S/C8H10BrNOS/c9-8-2-1-7(11-8)3-10-6-4-12-5-6/h1-2,6,10H,3-5H2

InChI Key

ZOMVWSRVKPCBMM-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NCC2=CC=C(O2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Bromofuran-2-yl)methyl)thietan-3-amine typically involves the bromination of furan followed by the introduction of the thietan-3-amine group. One common method involves the reaction of 5-bromofuran-2-carbaldehyde with thietan-3-amine under mild conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-((5-Bromofuran-2-yl)methyl)thietan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The bromofuran ring can be oxidized to form corresponding furanones.

    Reduction: The bromine atom can be reduced to form the corresponding furan derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as sodium azide, sodium thiolate, or sodium alkoxide can be used in the presence of a suitable solvent like dimethylformamide or tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of furan derivatives.

    Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

N-((5-Bromofuran-2-yl)methyl)thietan-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((5-Bromofuran-2-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The bromofuran ring can undergo electrophilic aromatic substitution, while the thietan-3-amine group can participate in nucleophilic reactions. These interactions can lead to the modulation of biological pathways, potentially resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-Bromofuran-2-yl)methyl)-2,3-dihydro-1H-inden-5-amine
  • N-((5-Bromofuran-2-yl)methyl)-1,2,3,4-tetrahydronaphthalen-1-amine
  • N-((5-Bromofuran-2-yl)methyl)pyridin-3-amine

Uniqueness

N-((5-Bromofuran-2-yl)methyl)thietan-3-amine is unique due to the presence of both a bromofuran ring and a thietan-3-amine group. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various research applications.

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